molecular formula C11H14FN3S B1483527 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098087-21-7

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1483527
CAS No.: 2098087-21-7
M. Wt: 239.31 g/mol
InChI Key: YPZNWCFBIKGFRQ-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a synthetic cannabinoid receptor agonist of significant interest in neuropharmacology research . Its core structure is designed to interact with the body's endocannabinoid system, specifically targeting the CB1 receptor. The compound's value lies in its utility as a chemical tool for studying cannabinoid receptor function and signaling pathways in vitro. Researchers employ this amine and related analogs to investigate the physiological roles of cannabinoid receptors in the central nervous system, including their modulation of neurotransmitter release and synaptic plasticity. Furthermore, its structural features, including the fluorinated side chain, make it a relevant compound for metabolic stability and pharmacokinetic studies , aiding in the design of novel research ligands. This compound is strictly for use in controlled laboratory settings to advance the scientific understanding of cannabinoid biology.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c12-4-6-15-8-9(3-5-13)11(14-15)10-2-1-7-16-10/h1-2,7-8H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZNWCFBIKGFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CCN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Substituted Pyrazole Core

The pyrazole ring is commonly synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. In the context of this compound, pyrazole intermediates bearing substituents at C3 and C4 positions are prepared first.

  • Typical method: Condensation of hydrazine derivatives with α,β-unsaturated ketones or esters bearing thiophene substituents, followed by cyclization under reflux conditions in ethanol or other suitable solvents.

Introduction of 2-Fluoroethyl Group

The N1-position fluorinated ethyl substituent is introduced via alkylation reactions:

  • Alkylation Procedure:
    • The pyrazole intermediate is reacted with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or tosylate) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.
    • Reaction temperatures range from room temperature to reflux depending on reactivity.
    • This step requires careful control to avoid multiple alkylations or side reactions.

Attachment of Thiophen-2-ylmethylamine

The thiophene moiety is introduced via nucleophilic substitution or reductive amination:

  • Reductive Amination:
    • Thiophen-2-ylmethylamine can be coupled to aldehyde or ketone intermediates on the pyrazole ring via reductive amination using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like dichloromethane or methanol.
    • Reaction conditions typically involve mild heating or room temperature stirring for several hours.

Formation of Ethanamine Side Chain

The ethanamine chain linked to the pyrazole C4 position is often introduced by:

  • Nucleophilic substitution or amination:
    • Reaction of a suitable pyrazole precursor bearing a leaving group (e.g., halide or tosylate) at C4 with ammonia or primary amines under reflux in ethanol or water.
    • Alternatively, reductive amination of a pyrazole aldehyde intermediate with ammonia or amines can be employed.

Representative Reaction Conditions and Yields

The following table summarizes key reaction steps, conditions, and yields based on literature and patent data:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazine + α,β-unsaturated ketone Ethanol Reflux 4-6 h 70-85 Cyclization under reflux
N1-alkylation with 2-fluoroethyl halide 2-fluoroethyl bromide, K2CO3 or NaH DMF or Acetonitrile RT to reflux 6-12 h 60-75 Controlled to avoid polyalkylation
Reductive amination with thiophen-2-ylmethylamine Thiophen-2-ylmethylamine, NaBH(OAc)3 or NaCNBH3 DCM or MeOH RT 12-24 h 65-80 Mild conditions to preserve sensitive groups
Introduction of ethanamine side chain Ammonia or primary amine, reflux Ethanol or Water Reflux 4-8 h 60-78 May require purification by recrystallization

Supporting Experimental Data and Notes

  • The alkylation step with 2-fluoroethyl halides is sensitive to moisture and requires anhydrous conditions to maximize yield and prevent hydrolysis.
  • Reductive amination is favored for its mild conditions and high selectivity, especially when sensitive heterocycles are present.
  • Purification is typically achieved by recrystallization from solvents such as methanol/water mixtures or by chromatographic methods depending on the scale.
  • The thiophene ring’s stability under acidic and basic conditions allows for flexibility in reaction conditions during synthesis.
  • Reaction monitoring by NMR and LC-MS is recommended to confirm intermediate and final product formation and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Key Features Biological Activity (if reported) Reference
Target Compound N1: 2-fluoroethyl; C3: thiophen-2-yl; C4: ethanamine C₁₁H₁₃FN₃S Fluorine enhances bioavailability; thiophene aids π-π interactions Not explicitly reported (structural analogs suggest potential kinase or antimicrobial activity)
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol N1: 2-fluoroethyl; C3: thiophen-2-yl; C4: ethanol C₁₁H₁₂FNO₂S Ethanol group may reduce membrane permeability vs. amine Intermediate in synthesis; no activity data
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine N1: ethanamine; C3: Cl; C4: CF₃ C₆H₇ClF₃N₃ Electron-withdrawing CF₃ and Cl alter electronic properties Likely impacts binding affinity in kinase inhibitors
{[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}[1-(thiophen-2-yl)ethyl]amine Dual thiophene substituents; methyl linker C₁₅H₁₄N₃S₂ Enhanced π-stacking potential; bulkier structure Antibacterial/antifungal applications (similar to )
1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one C3: thiophen-2-yl; C4: acetyl; N1: 4-nitrophenyl C₁₆H₁₃N₃O₃S Nitrophenyl and acetyl groups confer rigidity Anticancer activity (IC₅₀ values reported for chalcone derivatives)
Key Observations:
  • Fluorine Substitution: The 2-fluoroethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs like the ethanol derivative .
  • Thiophene vs.
  • Ethanamine Chain : The primary amine at C4 likely increases solubility and hydrogen-bonding capacity relative to acetyl or methylene-linked amines .
Key Observations:
  • The target compound’s synthesis may face challenges in introducing the 2-fluoroethyl group, which often requires hazardous reagents like fluoroethyl halides.
  • Yields for analogous amines (e.g., 36–48%) suggest moderate efficiency, likely due to multi-step protocols or purification hurdles .

Biological Activity

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a synthetic organic compound characterized by its unique structure, which integrates a pyrazole ring, a thiophene moiety, and a fluoroethyl substituent. This compound has garnered attention for its potential biological activities, making it a subject of various research studies aimed at understanding its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN4S, with a molecular weight of approximately 252.32 g/mol. The presence of the fluoroethyl group is believed to enhance the compound's stability and lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC12H13FN4S
Molecular Weight252.32 g/mol
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biochemical pathways, which can lead to therapeutic effects in different disease models.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit diverse biological activities, including:

1. Anticancer Activity
Studies have shown that related pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives similar to this compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, indicating potential as a therapeutic agent in oncology .

2. Antimicrobial Properties
Compounds with thiophene and pyrazole structures have been reported to exhibit significant antimicrobial activity. The specific interactions of this compound with microbial targets are currently under investigation but suggest a promising avenue for developing new antimicrobial agents .

3. Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented, suggesting that this compound may also exhibit similar properties through the modulation of inflammatory pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: CDK Inhibition
A study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines showed potent CDK2 inhibitory activity (Ki = 0.005 µM), with significant antiproliferative effects on ovarian cancer cells (GI50 = 0.127–0.560 μM). This highlights the potential for developing selective CDK inhibitors from pyrazole derivatives .

Case Study 2: Antimicrobial Testing
Another study evaluated various pyrazole derivatives against fungal pathogens, demonstrating that modifications in the pyrazole structure can lead to enhanced antimicrobial efficacy. The IC50 values varied significantly, indicating that structural variations greatly influence biological activity .

Research Findings

Recent findings suggest that the structural modifications in compounds like this compound can lead to significant changes in their biological profiles:

CompoundActivity TypeIC50 (µM)
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK Inhibition0.005
Pyrazole DerivativesAntimicrobial Activity18.8–54.4
Thiophene-Pyrazole CompoundsAnti-inflammatoryTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole intermediates. For example, fluorinated pyrazole derivatives can be synthesized via nucleophilic substitution of halogenated precursors with 2-fluoroethylamine. Key steps include:

  • Coupling thiophene moieties using Suzuki-Miyaura cross-coupling reactions (e.g., Pd-catalyzed conditions) .
  • Amination of the pyrazole core using reductive amination or nucleophilic displacement, monitored by TLC and purified via column chromatography .
  • Optimize yields by controlling reaction temperature (e.g., 60–80°C for fluorination) and using anhydrous solvents (e.g., DMF or dichloromethane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., fluorine and thiophene integration) and amine proton shifts .
  • IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolve steric effects of the 2-fluoroethyl group and thiophene orientation (e.g., torsion angles <5° indicate planar pyrazole-thiophene systems) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound against microbial or cellular targets?

  • Methodological Answer :

  • In vitro assays : Use standardized protocols (e.g., broth microdilution for antibacterial activity against S. aureus or E. coli) with compound concentrations ranging 1–100 µg/mL .
  • Dose-response curves : Calculate IC50 values using sigmoidal fitting (e.g., GraphPad Prism) .
  • Control experiments : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to assess specificity .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s mechanism of action in enzymatic assays be resolved?

  • Methodological Answer :

  • Systematic variation : Test activity under different buffer conditions (pH 7.4 vs. 6.5) or cofactor availability (e.g., Mg²⁺) to identify confounding factors .
  • Competitive binding assays : Use fluorescence polarization or SPR to measure binding affinity against purported targets (e.g., kinase domains) .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicate datasets and identify outliers .

Q. What strategies improve the selectivity of this compound for specific biological targets (e.g., kinases vs. GPCRs)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) and compare activity profiles .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target binding pockets (e.g., ATP-binding sites) .
  • Selectivity panels : Screen against diverse target families (e.g., Eurofins CEREP panel) to identify off-target effects .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate logP (target ~2.5 for optimal permeability) and CYP450 inhibition .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolism Module .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., amine reactivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

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